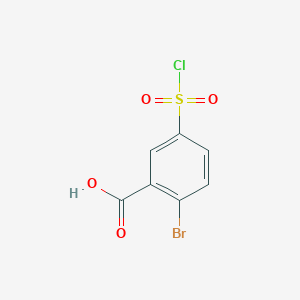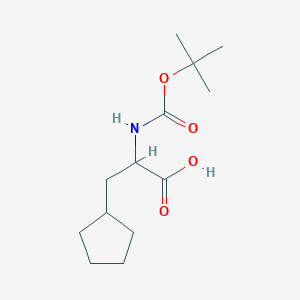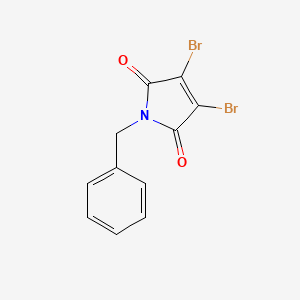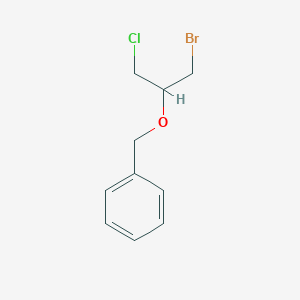
2-((叔丁氧羰基)氨基)戊-4-炔酸
描述
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid is an organic compound with the molecular formula C10H15NO4. It is a derivative of amino acids and contains an alkyne group, making it a versatile reagent in organic synthesis. This compound is often used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
科学研究应用
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Utilized in the synthesis of bioconjugates and labeling of biomolecules.
Medicine: Employed in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of polymers and materials with specific functional properties.
作用机制
Target of Action
The primary targets of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid are molecules containing Azide groups . This compound is a click chemistry reagent and contains an Alkyne group . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility, making it a powerful tool in the field of bioconjugation.
Mode of Action
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAc) . In this reaction, the Alkyne group in the compound reacts with an Azide group in the target molecule in the presence of a copper catalyst, forming a stable triazole ring. This reaction is highly selective and efficient, allowing for precise modifications of target molecules.
Action Environment
The action, efficacy, and stability of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid can be influenced by various environmental factors. For instance, the efficiency of the CuAAc reaction can be affected by the presence of oxygen, as it can oxidize the copper catalyst and inhibit the reaction . Additionally, the stability of this compound may be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid is known to interact with several enzymes and proteins due to its glycine derivative nature. It can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. Additionally, it helps prevent exercise-induced muscle damage. The compound’s interactions with biomolecules are primarily through its alkyne group, which allows it to undergo CuAAC with molecules containing azide groups .
Cellular Effects
The effects of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the secretion of anabolic hormones and provide fuel during exercise, thereby enhancing mental performance and preventing muscle damage .
Molecular Mechanism
At the molecular level, 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid exerts its effects through binding interactions with biomolecules. Its alkyne group allows it to participate in CuAAC reactions, forming stable triazole linkages with azide-containing molecules. This mechanism is crucial for its role in click chemistry and peptide synthesis. Additionally, it can influence enzyme activity, either by inhibition or activation, and alter gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and solvent. Over time, it may degrade, leading to changes in its effectiveness and impact on cellular functions. Long-term studies have shown that it can maintain its activity for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid vary with different dosages in animal models. At lower doses, it can enhance physical and mental performance without causing adverse effects. At higher doses, it may exhibit toxic effects, including potential damage to tissues and organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .
Metabolic Pathways
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s role in these pathways is crucial for its overall biochemical activity and effectiveness .
Transport and Distribution
Within cells and tissues, 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its activity and function, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can perform its biochemical functions. Its activity and function are closely linked to its localization, as it needs to be in the right place at the right time to interact with its target molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid typically involves the protection of the amino group followed by the introduction of the alkyne functionality. One common method involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of the Alkyne Group: The protected amino acid is then subjected to a reaction with propargyl bromide in the presence of a base like potassium carbonate to introduce the alkyne group.
Industrial Production Methods
Industrial production of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid undergoes various types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a click reaction where the alkyne group reacts with azides to form triazoles.
Hydrogenation: The alkyne group can be hydrogenated to form the corresponding alkene or alkane.
Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Hydrogenation: Palladium on carbon (Pd/C) is used as a catalyst under hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the amino group.
Major Products
CuAAC: Formation of 1,2,3-triazoles.
Hydrogenation: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid can be compared with other similar compounds such as:
2-((Tert-butoxycarbonyl)amino)pent-4-enoic acid: This compound has an alkene group instead of an alkyne group, making it less reactive in click chemistry.
2-((Tert-butoxycarbonyl)amino)pentanoic acid: Lacks the alkyne functionality, limiting its use in cycloaddition reactions.
2-((Tert-butoxycarbonyl)amino)but-3-ynoic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
The uniqueness of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid lies in its alkyne group, which provides versatility in various chemical reactions, particularly in click chemistry.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHAJIFPHJYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393205 | |
| Record name | 2-tert-Butoxycarbonylamino-pent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61172-66-5 | |
| Record name | 2-tert-Butoxycarbonylamino-pent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)


![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)



![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)


